H-L-Dbu(N3)-OH

Solubility Bioconjugation Click Chemistry

H-L-Dbu(N3)-OH (CAS 2389078-78-6) is a synthetic azido amino acid derived from L-2,4-diaminobutyric acid (Dbu). It features a primary amine, a carboxylic acid, and a side-chain γ-azide group, making it a bifunctional building block for click chemistry and solid-phase peptide synthesis (SPPS).

Molecular Formula C4H8N4O2
Molecular Weight 144.13 g/mol
Cat. No. B2975194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-L-Dbu(N3)-OH
Molecular FormulaC4H8N4O2
Molecular Weight144.13 g/mol
Structural Identifiers
InChIInChI=1S/C4H8N4O2/c5-3(1-4(9)10)2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m0/s1
InChIKeyJRKNECXMMGNWMM-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





H-L-Dbu(N3)-OH for Bioconjugation: Technical Specifications and Procurement Data for Click Chemistry Reagents


H-L-Dbu(N3)-OH (CAS 2389078-78-6) is a synthetic azido amino acid derived from L-2,4-diaminobutyric acid (Dbu). It features a primary amine, a carboxylic acid, and a side-chain γ-azide group, making it a bifunctional building block for click chemistry and solid-phase peptide synthesis (SPPS) . The compound is widely used as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reagent, enabling site-specific conjugation of peptides, proteins, and payloads in antibody-drug conjugates (ADCs) . Its free amine and carboxyl groups allow direct incorporation into peptide chains without deprotection steps, while the azide moiety provides a bioorthogonal handle for downstream functionalization .

Why H-L-Dbu(N3)-OH Cannot Be Replaced by Generic Azido Amino Acids in Critical Applications


In bioconjugation and peptide synthesis, substituting H-L-Dbu(N3)-OH with a generic azido amino acid like 6-azido-L-lysine or 3-azido-L-alanine is not trivial. These compounds differ fundamentally in side-chain length, hydrophilicity, and steric profile, which directly influence reaction kinetics, conjugation efficiency, and the physicochemical properties of the final bioconjugate [1]. For example, the shorter γ-azido side chain of Dbu reduces steric hindrance compared to the ε-azido group of lysine, potentially accelerating CuAAC kinetics and improving labeling efficiency in sterically constrained environments [2]. Furthermore, the solubility profile and salt form (free base vs. hydrochloride) vary significantly across analogs, impacting handling, formulation, and reproducibility in aqueous-based protocols . Generic substitution without empirical validation therefore risks compromised yields, altered conjugate stability, and batch-to-batch variability in critical research and manufacturing workflows.

H-L-Dbu(N3)-OH Procurement Evidence: Quantitative Differentiation Against Comparator Azido Amino Acids


Superior Aqueous Solubility of H-L-Dbu(N3)-OH Hydrochloride vs. 6-Azido-L-Lysine Hydrochloride

The hydrochloride salt of H-L-Dbu(N3)-OH exhibits significantly higher aqueous solubility compared to the widely used 6-azido-L-lysine hydrochloride (H-Lys(N3)·HCl) . This property facilitates the preparation of concentrated stock solutions for bioconjugation reactions and reduces the need for organic co-solvents that may denature sensitive biomolecules.

Solubility Bioconjugation Click Chemistry

SPPS Compatibility: Fmoc-L-Dbu(N3)-OH Integrates Seamlessly into Standard Fmoc-SPPS Workflows

The Fmoc-protected derivative of L-Dbu(N3)-OH is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols . The Fmoc group provides robust protection under basic deprotection conditions (e.g., 20% piperidine in DMF), while the γ-azide moiety remains stable during acidic cleavage from the resin [1]. This contrasts with some azido amino acids that require modified coupling conditions or exhibit side reactions during SPPS.

Solid-Phase Peptide Synthesis SPPS Fmoc Chemistry

ADC Linker Design: H-L-Dbu(N3)-OH Enables Site-Specific Payload Conjugation with Reduced Steric Hindrance

As an ADC linker intermediate, H-L-Dbu(N3)-OH provides a compact γ-azide handle for site-specific conjugation of cytotoxic payloads to antibodies via CuAAC or SPAAC . The shorter side chain (C4) compared to lysine-based azides (C6) reduces steric bulk, potentially improving conjugation efficiency at sterically hindered sites on the antibody surface [1].

Antibody-Drug Conjugates ADC Linker Click Chemistry

In-House Synthesis Feasibility: Dbu-Based Azido Acids Offer Cost Advantages Over Lysine Analogs

The synthesis of azido amino acids from commercially available precursors is a key consideration for laboratories seeking to reduce procurement costs. While direct comparative synthesis cost data for H-L-Dbu(N3)-OH is not available, a comprehensive study on Fmoc azido amino acids demonstrated that multigram quantities of related compounds (including δ-azido L-ornithine and ω-azido L-lysine) can be prepared in-house within one to two weeks at user-friendly costs [1]. The shorter synthetic route to γ-azido Dbu derivatives may offer further cost advantages over the longer-chain lysine analogs, making it an economically attractive option for laboratories with peptide synthesis capabilities.

Cost-Efficiency In-House Synthesis Procurement

Optimal Use Cases for H-L-Dbu(N3)-OH: Evidence-Based Application Scenarios for Research and Industrial Procurement


High-Concentration Bioconjugation Reactions Requiring Aqueous Solubility

When designing bioconjugation protocols that demand high local concentrations of the azide component—such as the labeling of low-abundance proteins, the functionalization of nanoparticles, or the preparation of concentrated ADC intermediate stocks—H-L-Dbu(N3)-OH hydrochloride is the preferred building block due to its exceptional aqueous solubility (≈692 mM) . This property minimizes the need for organic co-solvents like DMSO or DMF, preserving the native structure and activity of sensitive biomolecules and ensuring consistent reaction kinetics.

Automated Solid-Phase Peptide Synthesis (SPPS) of Clickable Peptides

For the high-throughput production of azide-functionalized peptides using automated Fmoc-SPPS synthesizers, the Fmoc-protected derivative of L-Dbu(N3)-OH integrates seamlessly into standard protocols without requiring specialized coupling conditions or extended reaction times . This compatibility reduces the risk of sequence deletions, minimizes the formation of elimination byproducts, and ensures high crude peptide purity, making it an efficient choice for peptide core facilities and pharmaceutical peptide production [1].

Antibody-Drug Conjugate (ADC) Development Requiring Site-Specific Conjugation

In ADC research and development, achieving a homogeneous drug-to-antibody ratio (DAR) is paramount for consistent pharmacokinetics and regulatory approval. H-L-Dbu(N3)-OH serves as a compact linker intermediate that can be incorporated into peptides or directly conjugated to antibodies, providing a γ-azide handle for copper-catalyzed or strain-promoted click chemistry . The reduced steric profile of the Dbu side chain compared to longer lysine-based linkers may enhance conjugation efficiency at sterically hindered sites on the antibody surface, potentially improving DAR consistency and overall ADC quality.

Cost-Sensitive Peptide Chemistry Laboratories with In-House Synthesis Capabilities

Laboratories equipped for organic synthesis and peptide chemistry may consider preparing H-L-Dbu(N3)-OH in-house as a cost-saving measure. Based on established protocols for related azido amino acids, the synthesis of Dbu azide derivatives is expected to be straightforward and achievable within a short timeframe, reducing reliance on commercial vendors and mitigating supply chain risks [1]. This approach is particularly advantageous for projects requiring large quantities of the compound or for laboratories located in regions with limited commercial access.

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